molecular formula C14H16N2O3 B2869476 tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate CAS No. 1483530-03-5

tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate

Cat. No.: B2869476
CAS No.: 1483530-03-5
M. Wt: 260.293
InChI Key: ZJCQDBKCMRJEIU-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an oxazole moiety. The molecular weight of this compound is 260.293 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl derivative containing an oxazole group. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

    Oxidation and Reduction: The phenyl and oxazole moieties can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium-Catalyzed Reactions: As mentioned, palladium catalysts are commonly used in the synthesis of this compound.

    Bases: Cesium carbonate is a typical base used in these reactions.

    Solvents: 1,4-Dioxane is a frequently used solvent for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions typically yield N-Boc-protected anilines .

Scientific Research Applications

Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds, including N-Boc-protected anilines.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: Used in the production of fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate involves its interaction with specific molecular targets. The oxazole ring and phenyl group can engage in various biochemical interactions, potentially affecting enzymatic activity and signaling pathways. The tert-butyl carbamate group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxypropyl group instead of the oxazole ring.

    tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: Contains a hydrazino group, differing in its functional groups and reactivity.

Uniqueness

Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-6-4-5-10(7-11)12-8-15-9-18-12/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCQDBKCMRJEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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